1-(pyridin-3-ylmethyl)piperidine-2-carboxylic Acid
Overview
Description
1-(Pyridin-3-ylmethyl)piperidine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C12H16N2O2. It is characterized by a piperidine ring substituted with a pyridin-3-ylmethyl group and a carboxylic acid group at the 2-position.
Preparation Methods
The synthesis of 1-(pyridin-3-ylmethyl)piperidine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of pyridin-3-ylmethanol with piperidine-2-carboxylic acid under acidic conditions to form the desired product. The reaction typically requires a catalyst, such as hydrochloric acid, and is carried out at elevated temperatures to ensure complete conversion .
Industrial production methods for this compound may involve more efficient and scalable processes, such as continuous flow synthesis or the use of advanced catalytic systems. These methods aim to optimize yield and purity while minimizing the environmental impact of the synthesis .
Chemical Reactions Analysis
1-(Pyridin-3-ylmethyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(Pyridin-3-ylmethyl)piperidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of new materials and as an intermediate in the production of various chemicals
Mechanism of Action
The mechanism of action of 1-(pyridin-3-ylmethyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. For example, it may bind to DNA via intercalation, disrupting the normal function of the DNA and leading to potential therapeutic effects. The compound may also interact with enzymes or receptors, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
1-(Pyridin-3-ylmethyl)piperidine-2-carboxylic acid can be compared with other similar compounds, such as:
1-(Imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-2-carboxylic acid: This compound has an imidazo[1,2-a]pyridine ring instead of a pyridine ring, which may result in different biological activities and chemical properties.
Piperidine derivatives: These compounds share the piperidine ring structure but differ in their substituents, leading to variations in their chemical reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperidine derivatives .
Properties
IUPAC Name |
1-(pyridin-3-ylmethyl)piperidine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-12(16)11-5-1-2-7-14(11)9-10-4-3-6-13-8-10/h3-4,6,8,11H,1-2,5,7,9H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACECDLPKCIEZPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)CC2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408823 | |
Record name | 1-(pyridin-3-ylmethyl)piperidine-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1025019-22-0 | |
Record name | 1-(pyridin-3-ylmethyl)piperidine-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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